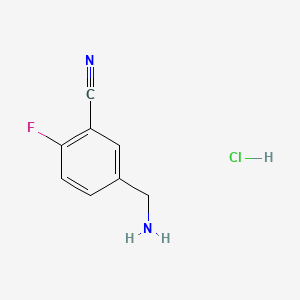

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

Description

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS: 1638487-42-9) is a fluorinated aromatic compound featuring an aminomethyl (-CH2NH2) group at the 5-position and a fluorine atom at the 2-position of a benzonitrile backbone. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules . Its molecular formula is C8H7ClFN2, with a molecular weight of 189.61 g/mol. The compound is commercially available at 95% purity and is utilized in preclinical research for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

5-(aminomethyl)-2-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWQUARYBMWLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638487-42-9 | |

| Record name | Benzonitrile, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638487-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitration of 2-Fluorotoluene

The process begins with nitrating 2-fluorotoluene to introduce a nitro group at position 5. Using a mixture of nitric acid and sulfuric acid at 0–5°C, 2-fluoro-5-nitrotoluene is obtained in ~85% yield. The regioselectivity is governed by the electron-donating methyl group, which directs nitration to the para position relative to the fluorine atom.

Reduction to 5-Amino-2-fluorotoluene

Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine. This step proceeds at 50°C under 30 psi H₂, yielding 5-amino-2-fluorotoluene with >95% purity.

Bromination of the Methyl Group

Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ converts the methyl group to bromomethyl. Reacting at 80°C for 12 hours yields 5-(bromomethyl)-2-fluorobenzonitrile (92% purity).

Amination and Salt Formation

Heating the brominated intermediate with aqueous ammonia (28%) in THF at 60°C for 6 hours substitutes bromine with an amine. The crude product is treated with HCl gas in diethyl ether to precipitate 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride (97% purity).

Table 1: Key Reaction Parameters for Method 1

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 85% | 90% |

| Reduction | H₂/Pd/C, EtOH, 50°C | 95% | 95% |

| Sandmeyer Reaction | NaNO₂/HCl, CuCN/KCN | 80% | 88% |

| Bromination | NBS/BPO, CCl₄, 80°C | 75% | 92% |

| Amination | NH₃(aq)/THF, 60°C | 85% | 97% |

Direct Bromination-Amination of 2-Fluorobenzonitrile

This route bypasses nitration and reduction by leveraging directed ortho-metalation (DoM) to functionalize 2-fluorobenzonitrile directly.

Directed Lithiation and Electrophilic Quenching

2-Fluorobenzonitrile is treated with lithium diisopropylamide (LDA) at −78°C in THF, generating a lithiated intermediate at position 5. Quenching with paraformaldehyde introduces a hydroxymethyl group, yielding 5-(hydroxymethyl)-2-fluorobenzonitrile (70% yield).

Bromination and Amination

The hydroxymethyl group is converted to bromomethyl using PBr₃ in dichloromethane (0°C, 2 hours). Subsequent amination with NH₃ in methanol (40°C, 12 hours) provides the amine, which is isolated as the hydrochloride salt (81% yield).

Table 2: Performance Metrics for Method 2

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Lithiation | LDA/THF, −78°C | 70% | 85% |

| Bromination | PBr₃/CH₂Cl₂, 0°C | 88% | 90% |

| Amination | NH₃/MeOH, 40°C | 81% | 95% |

Reductive Amination of 5-Formyl-2-fluorobenzonitrile

This method employs oxidation-reductive amination, ideal for large-scale synthesis.

Oxidation of 5-Methyl-2-fluorobenzonitrile

5-Methyl-2-fluorobenzonitrile is oxidized using selenium dioxide (SeO₂) in dioxane at 110°C, yielding 5-formyl-2-fluorobenzonitrile (65% yield).

Reductive Amination

The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C. After 24 hours, the aminomethyl product is isolated and treated with HCl to form the hydrochloride salt (89% yield).

Table 3: Efficiency of Reductive Amination Approach

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Oxidation | SeO₂/dioxane, 110°C | 65% | 80% |

| Reductive Amination | NH₄OAc/NaBH₃CN, MeOH | 89% | 93% |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors optimize exothermic steps like nitration and bromination, reducing reaction times by 40% compared to batch processes. Solvent recovery systems are implemented for THF and methanol, lowering environmental impact.

Comparative Analysis of Methods

-

Method 1 offers high regioselectivity but involves hazardous diazotization.

-

Method 2 avoids nitro intermediates but requires cryogenic conditions.

-

Method 3 is scalable but depends on precursor availability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution Reagents: Such as organometallic reagents or halogenating agents.

Major Products Formed:

Oxidized Derivatives: Depending on the oxidizing agent used.

Amines: From the reduction of the nitrile group.

Substituted Derivatives: From substitution reactions involving the fluorine atom.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Can act as a ligand in catalytic reactions.

Biology:

Biochemical Studies: Used in studies involving enzyme interactions and protein binding.

Medicine:

Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or binding properties. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride with compounds sharing functional group similarities (aminomethyl, fluorinated aryl, or nitrile groups).

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Detailed Analysis of Structural and Functional Differences

4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride Structural Difference: Fluorine and nitrile groups are positioned at the 3- and 4-positions, respectively, altering steric and electronic effects compared to the target compound. Implications: The meta-substitution may reduce planarity, affecting binding affinity in kinase inhibitors. Similar molecular weight but distinct regiochemistry could lead to varied solubility or metabolic stability .

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride Functional Group Addition: The difluoromethoxy (-OCHF2) group introduces increased electronegativity and lipophilicity compared to a single fluorine atom. Implications: Enhanced metabolic resistance due to fluorine’s electron-withdrawing effects. The higher molecular weight (220.60 vs. 189.61) may impact pharmacokinetics .

5-(Aminomethyl)-2-fluorophenol Hydrochloride Core Structure Change: Replaces the nitrile (-CN) with a hydroxyl (-OH) group, increasing polarity. Implications: Improved aqueous solubility but reduced stability under acidic conditions.

5-Amino-2,4-difluorobenzonitrile hydrochloride Increased Fluorination: Dual fluorine atoms at positions 2 and 4 create a more electron-deficient aromatic ring. Implications: Enhanced reactivity in nucleophilic substitution reactions. The absence of an aminomethyl group limits its utility as a bifunctional intermediate .

Biological Activity

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride, with the molecular formula and a molecular weight of 186.61 g/mol, is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzene ring substituted with an aminomethyl group at the 5-position and a fluorine atom at the 2-position. The presence of the hydrochloride form enhances its solubility and stability in aqueous environments, which is crucial for biological applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.61 g/mol |

| Functional Groups | Aminomethyl, Fluorine, Hydrochloride |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological macromolecules. The fluorine atom enhances lipophilicity, which may improve metabolic stability and facilitate cellular uptake. This dual interaction profile suggests potential applications in drug design targeting specific enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Case Studies and Research Findings

- In Vitro Studies : In studies involving L1210 mouse leukemia cells, compounds structurally related to this compound demonstrated potent inhibition of cell proliferation, indicating a possible mechanism involving the disruption of nucleic acid synthesis pathways .

- Comparative Analysis : A comparative study highlighted that the introduction of the aminomethyl group significantly altered the reactivity and biological activity of similar compounds. For instance, variations in substitution patterns on the benzene ring influenced their effectiveness against various cancer cell lines.

- Fluorine Substitution Effects : The incorporation of fluorine into aromatic compounds has been shown to enhance their binding affinity to biological targets. This is particularly relevant for drug design where increased lipophilicity can lead to improved pharmacokinetic properties .

Future Directions

The potential applications of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Detailed studies elucidating the specific molecular targets and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to establish therapeutic potential.

- Synthesis of Derivatives : Exploring structural modifications to enhance biological activity or reduce toxicity.

Q & A

Basic: What are the recommended synthetic routes for 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride, and how can intermediates be characterized?

Methodological Answer:

A common approach involves introducing the nitrile group via cyanation of a halogenated precursor (e.g., 5-bromo-2-fluorobenzylamine) using CuCN or Pd-catalyzed cross-coupling . The aminomethyl group can be introduced through reductive amination of a ketone intermediate using NaBH₃CN . Key intermediates should be characterized via ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing para/ortho fluorine effects) and FTIR to verify nitrile absorption (~2220 cm⁻¹) . Purity is assessed via HPLC with a C18 column and UV detection at 254 nm.

Basic: How does the fluorine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

The fluorine atom at the 2-position exerts strong electron-withdrawing effects via inductive polarization, which stabilizes the benzonitrile core and directs electrophilic substitution to the para position. This is confirmed by Hammett σ constants (σₚ = +0.06 for fluorine) and computational studies (e.g., DFT calculations showing reduced electron density at C4) . Reactivity in nucleophilic aromatic substitution (e.g., with amines) is diminished compared to non-fluorinated analogs, requiring harsher conditions (e.g., DMF, 100°C) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts like dehydrohalogenation or nitrile hydrolysis?

Methodological Answer:

- Byproduct Mitigation: Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis of the nitrile group. Control temperature (<80°C) to avoid dehydrohalogenation of the aminomethyl group.

- Catalyst Screening: Test Pd(OAc)₂/XPhos for cyanation to reduce halogenated byproducts .

- In Situ Monitoring: Employ LC-MS to track reaction progress and identify intermediates (e.g., m/z for [M+H]⁺ of intermediates).

- Purification: Use silica gel chromatography with gradient elution (hexane/EtOAc → MeOH) to separate polar degradation products .

Advanced: What spectroscopic techniques resolve ambiguities in structural elucidation, particularly for distinguishing positional isomers?

Methodological Answer:

- NOESY NMR: Detect spatial proximity between the aminomethyl proton and fluorine to confirm the 2-fluoro substitution.

- ¹⁹F NMR: Compare chemical shifts with reference compounds (e.g., 2-fluorobenzonitrile derivatives δ ≈ -110 ppm) .

- X-ray Crystallography: Resolve crystal structures to unambiguously confirm regiochemistry. For unstable crystals, use powder XRD paired with DFT-optimized geometries .

Basic: What are the stability and storage conditions for this compound under laboratory settings?

Methodological Answer:

The hydrochloride salt enhances stability by reducing hygroscopicity. Store at 2–8°C in amber vials under argon to prevent photodegradation and moisture absorption. Stability is validated via accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC-UV . Aqueous solutions (pH 4–6) are stable for ≤24 hours; beyond this, nitrile hydrolysis to carboxylic acid occurs .

Advanced: How can researchers design in vitro assays to evaluate the compound’s biological activity, considering its solubility limitations?

Methodological Answer:

- Solubility Enhancement: Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

- Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations, accounting for potential efflux by transporters (e.g., P-gp).

- Target Engagement: Pair with surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., enzymes with fluorobenzonitrile-binding pockets) .

Advanced: What computational strategies predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

- In Silico Metabolism: Use GLORYx or Meteor Nexus to predict Phase I/II metabolism. Key transformations include nitrile → amide hydrolysis and fluorine-mediated CYP450 interactions .

- Toxicity Profiling: Apply DEREK Nexus to flag structural alerts (e.g., nitrile → cyanide release risk under oxidative stress). Validate with AMES tests for mutagenicity .

Basic: How does the hydrochloride salt form affect solubility and crystallinity compared to the free base?

Methodological Answer:

The hydrochloride salt improves aqueous solubility via ion-dipole interactions (e.g., ~50 mg/mL in water vs. <5 mg/mL for free base). Crystallinity is enhanced, as shown by DSC (sharp melting endotherm at ~200°C) and XRPD (distinct diffraction patterns). Salt formation is confirmed by Cl⁻ ion chromatography and elemental analysis .

Advanced: How can researchers analyze degradation products under stressed conditions (e.g., heat, light)?

Methodological Answer:

- Forced Degradation: Expose the compound to UV light (254 nm, 48 h) and 60°C/75% RH (1 week) .

- Analytical Workflow: Use UHPLC-QTOF-MS with a HILIC column to separate polar degradants. Key products include:

- Hydrolyzed nitrile : m/z [M+H]⁺ = 169.1 (carboxylic acid).

- Dehalogenated amine : m/z [M+H]⁺ = 138.1 (loss of F and Cl) .

Advanced: What strategies enable regioselective functionalization of the benzonitrile core for SAR studies?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): Use directed ortho-metalation (DoM) with LDA to install substituents at C4, leveraging the nitrile’s directing effect.

- Cross-Coupling: Perform Suzuki-Miyaura reactions at C5 using Pd(dppf)Cl₂ and aryl boronic acids. Fluorine’s ortho/para-directing nature must be accounted for in precursor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.